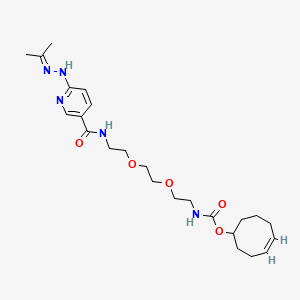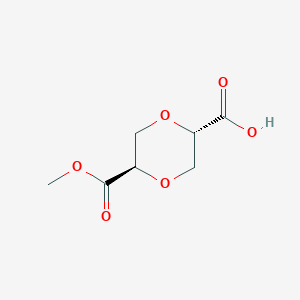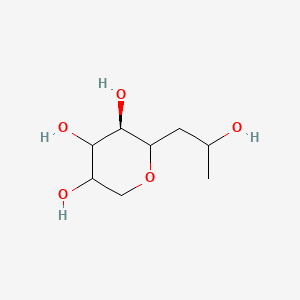
(S)-2-amino-2-methylpent-4-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-amino-2-methylpent-4-en-1-ol is an organic compound with a chiral center, making it optically active. This compound is characterized by the presence of an amino group, a hydroxyl group, and a double bond within its carbon chain. Its unique structure allows it to participate in various chemical reactions and makes it a valuable compound in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-amino-2-methylpent-4-en-1-ol can be achieved through several methods. One common approach involves the asymmetric reduction of the corresponding ketone using chiral catalysts. Another method includes the use of chiral auxiliaries to induce stereoselectivity during the synthesis process. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require specific temperatures and pressures to achieve optimal yields.
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale catalytic hydrogenation processes. These processes utilize metal catalysts such as palladium or platinum to facilitate the reduction of the precursor compounds. The reaction is carried out under controlled conditions to ensure high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-amino-2-methylpent-4-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form saturated alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like acyl chlorides or anhydrides are used in substitution reactions to form amides.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, saturated alcohols, and various amide derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(S)-2-amino-2-methylpent-4-en-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of (S)-2-amino-2-methylpent-4-en-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing biochemical pathways and cellular processes. The exact pathways and targets can vary depending on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
®-2-amino-2-methylpent-4-en-1-ol: The enantiomer of the compound, which has different optical activity and potentially different biological effects.
2-amino-2-methylpentanol: A similar compound lacking the double bond, which affects its reactivity and applications.
2-amino-2-methylpent-4-en-1-one: The corresponding ketone, which has different chemical properties and reactivity.
Uniqueness
(S)-2-amino-2-methylpent-4-en-1-ol is unique due to its chiral center and the presence of both an amino group and a hydroxyl group. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C6H13NO |
|---|---|
Peso molecular |
115.17 g/mol |
Nombre IUPAC |
(2S)-2-amino-2-methylpent-4-en-1-ol |
InChI |
InChI=1S/C6H13NO/c1-3-4-6(2,7)5-8/h3,8H,1,4-5,7H2,2H3/t6-/m0/s1 |
Clave InChI |
XYPCXDWJRMHUTR-LURJTMIESA-N |
SMILES isomérico |
C[C@](CC=C)(CO)N |
SMILES canónico |
CC(CC=C)(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(Z)-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylideneamino]thiourea](/img/structure/B11927376.png)

![4-[2,4,6-trifluoro-3,5-bis(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B11927383.png)
![[(Z)-18-[3-[3-(diethylamino)propyl-[3-[(Z)-12-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxyoctadec-9-enoxy]-3-oxopropyl]amino]propanoyloxy]octadec-9-en-7-yl] (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate](/img/structure/B11927388.png)
![2-(4-(Aminomethyl)benzyl)-1-butyl-1H-imidazo[4,5-c]quinolin-4-amine dihydrochloride](/img/structure/B11927390.png)
![4-[4-(4-carboxyphenyl)-3-[(4-methylphenyl)diazenyl]phenyl]benzoic acid](/img/structure/B11927394.png)


![oxan-4-ylmethyl (2S)-2-[(1-hydroxy-7-methyl-3H-2,1-benzoxaborole-6-carbonyl)amino]-3-methylbutanoate](/img/structure/B11927422.png)

![N-[[4-[[4-(6-aminohexylcarbamoyl)phenyl]carbamoyl]phenyl]methyl]-N-cyclopropyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide](/img/structure/B11927437.png)
![3,6-Di-1-(3,3-difluoroazetidinyl)-9-[2-carboxy-5-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]phenyl]xanthylium, inner salt](/img/structure/B11927453.png)

